N-(adamantan-1-yl)-2-chloro-N-[(3-methoxyphenyl)methyl]acetamide
Overview
Description
N-(adamantan-1-yl)-2-chloro-N-[(3-methoxyphenyl)methyl]acetamide is a synthetic organic compound that features an adamantane core, a 2-chloroacetamide group, and a 3-methoxyphenylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(adamantan-1-yl)-2-chloro-N-[(3-methoxyphenyl)methyl]acetamide typically involves the following steps:
Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce the necessary substituents. This can be achieved through reactions such as halogenation, alkylation, or acylation.
Introduction of the 2-Chloroacetamide Group: The 2-chloroacetamide group is introduced via a nucleophilic substitution reaction, where a suitable adamantane derivative reacts with chloroacetyl chloride in the presence of a base.
Attachment of the 3-Methoxyphenylmethyl Group: The final step involves the attachment of the 3-methoxyphenylmethyl group through a nucleophilic substitution reaction, where the intermediate product reacts with 3-methoxybenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(adamantan-1-yl)-2-chloro-N-[(3-methoxyphenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(adamantan-1-yl)-2-chloro-N-[(3-methoxyphenyl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structural features and biological activity.
Materials Science: Its rigid adamantane core makes it useful in the development of advanced materials with high thermal stability and mechanical strength.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.
Industrial Applications: It is explored for use in the synthesis of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of N-(adamantan-1-yl)-2-chloro-N-[(3-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The adamantane core provides a rigid scaffold that can interact with enzymes, receptors, or other proteins, potentially inhibiting their activity or modulating their function. The 2-chloroacetamide and 3-methoxyphenylmethyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-1-yl)-2-chloroacetamide: Lacks the 3-methoxyphenylmethyl group, resulting in different chemical and biological properties.
N-(adamantan-1-yl)-2-bromo-N-[(3-methoxyphenyl)methyl]acetamide: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and interactions.
N-(adamantan-1-yl)-2-chloro-N-[(4-methoxyphenyl)methyl]acetamide: The position of the methoxy group on the phenyl ring is different, potentially altering its properties.
Uniqueness
N-(adamantan-1-yl)-2-chloro-N-[(3-methoxyphenyl)methyl]acetamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(1-adamantyl)-2-chloro-N-[(3-methoxyphenyl)methyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClNO2/c1-24-18-4-2-3-14(8-18)13-22(19(23)12-21)20-9-15-5-16(10-20)7-17(6-15)11-20/h2-4,8,15-17H,5-7,9-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZPYDATKHVKSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN(C(=O)CCl)C23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601140758 | |
Record name | 2-Chloro-N-[(3-methoxyphenyl)methyl]-N-tricyclo[3.3.1.13,7]dec-1-ylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601140758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
775315-03-2 | |
Record name | 2-Chloro-N-[(3-methoxyphenyl)methyl]-N-tricyclo[3.3.1.13,7]dec-1-ylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=775315-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-[(3-methoxyphenyl)methyl]-N-tricyclo[3.3.1.13,7]dec-1-ylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601140758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.